Vinyl Sulfone vs. Acrylate Thiol-Michael Reactivity
In ternary competition experiments (hexanethiol, ethyl vinyl sulfone, hexyl acrylate; 2:1:1 molar ratio), the initial consumption rate of the vinyl sulfone group was approximately 2‑fold higher than that of the acrylate group [1]. Kinetic analysis of model systems reveals that vinyl sulfones react selectively with thiols even in the presence of acrylates, enabling sequential network formation in crosslinked hydrogels—a feature unattainable with acrylate‑only systems. Furthermore, in PEG‑based polyplexes for gene delivery, the thiol‑vinylsulfone (SV) linkage exhibited distinct in vivo metabolic stability compared to thiol‑maleimide (SM) and thiol‑acetamide (SA) linkages, with SV‑linked polyplexes showing rapid metabolism and a complete loss of hydrodynamic‑stimulated gene expression at 5 h post‑administration, whereas SM‑linked polyplexes retained robust expression [2].
| Evidence Dimension | Initial thiol-Michael addition rate (relative) |
|---|---|
| Target Compound Data | Vinyl sulfone group (ethyl vinyl sulfone model): ≈2× rate of acrylate |
| Comparator Or Baseline | Hexyl acrylate: 1× baseline rate |
| Quantified Difference | Approximately 2‑fold faster initial consumption |
| Conditions | Ternary system: hexanethiol (HT) : ethyl vinyl sulfone (EVS) : hexyl acrylate (HA) = 2:1:1 molar ratio; catalyzed conditions |
Why This Matters
Faster and more selective thiol‑ene reactivity enables orthogonal crosslinking strategies in complex biomaterial formulations, reducing unwanted side reactions and improving network homogeneity.
- [1] Chatani, S., Nair, D. P., Podgórski, M., Wang, C., & Bowman, C. N. (2013). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry, 4(4), 1048–1055. https://doi.org/10.1039/C2PY20818K View Source
- [2] Baumhover, N. J., Duskey, J. T., Khargharia, S., White, C. W., Crowley, S. T., Allen, R. J., & Rice, K. G. (2012). Structure–Activity Relationship of PEGylated Polyacridine Peptides for in Vivo Gene Delivery. Pharmaceutical Research, 29(5), 1182–1197. https://doi.org/10.1007/s11095-011-0638-3 View Source
